molecular formula C9H4BrClFN B2590314 4-Bromo-7-chloro-6-fluoroquinoline CAS No. 2168053-99-2

4-Bromo-7-chloro-6-fluoroquinoline

Cat. No.: B2590314
CAS No.: 2168053-99-2
M. Wt: 260.49
InChI Key: NQXYUQRBDBUOJR-UHFFFAOYSA-N
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Description

“4-Bromo-7-chloro-6-fluoroquinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The empirical formula of this compound is C9H5BrClFN .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=C2C (C=C (F)C=C2)=NC=C1 . The InChI key for this compound is HKBQHZQGQMDUMR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antimicrobial Applications

4-Bromo-7-chloro-6-fluoroquinoline serves as a crucial intermediate in the synthesis of complex quinolines with potent biological activities. For example, it has been utilized in the development of halogenated quinoline building blocks, which are significant in antimicrobial drug discovery. A scalable synthesis method for 4-bromo-3-fluoro-6-methoxyquinoline demonstrates its application in creating compounds with potential antibacterial properties (Flagstad et al., 2014). This underscores its role in advancing the synthesis of antibiotics, highlighting the compound's versatility and importance in medicinal chemistry.

Anticancer Research

This compound is instrumental in cancer research, particularly in the synthesis of compounds with cytotoxic effects against cancer cells. Studies have shown that derivatives of this compound exhibit significant cytotoxicity and selectivity against cancer cells, suggesting potential for the development of new anticancer therapies. For instance, modifications of the quinoline scaffold have led to compounds demonstrating inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in cancer treatment (Mphahlele et al., 2017). This indicates the compound's utility in crafting molecular entities capable of combatting various cancers through targeted mechanisms.

Molecular Modification and Drug Design

The versatility of this compound in chemical synthesis extends to its role in the structural modification of pharmaceutical compounds. For example, its derivatives have been explored for the creation of novel fluoroquinolones, a class of antibiotics, demonstrating the compound's foundational role in the design and development of new therapeutic agents. The ability to introduce and manipulate halogen atoms in the quinoline core structure is crucial for modulating the biological activity and physicochemical properties of resultant compounds, thereby enhancing their therapeutic potential (Golushko et al., 2019).

Properties

IUPAC Name

4-bromo-7-chloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYUQRBDBUOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168053-99-2
Record name 4-bromo-7-chloro-6-fluoroquinoline
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